

Preparing LY367385 Hydrochloride Stock Solutions for Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: LY367385 hydrochloride

Cat. No.: B8146353

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Abstract: This document provides a detailed protocol for the preparation of **LY367385 hydrochloride** stock solutions for use in patch clamp experiments. LY367385 is a potent and selective antagonist of the metabotropic glutamate receptor 1a (mGluR1a).[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in electrophysiological studies investigating the role of mGluR1a in synaptic transmission and plasticity. This guide outlines the necessary materials, step-by-step procedures, and important considerations for dissolving, storing, and applying **LY367385 hydrochloride** in a patch clamp setting.

Introduction to LY367385 Hydrochloride

LY367385 hydrochloride is a selective antagonist of the mGluR1a receptor, a G-protein coupled receptor that plays a crucial role in modulating neuronal excitability and synaptic plasticity.[3] It exhibits a significantly higher affinity for mGluR1a over mGluR5a and other mGlu receptor subtypes, making it a valuable tool for isolating the function of mGluR1a in various neuronal circuits. In patch clamp electrophysiology, LY367385 is often used to block mGluR1a-mediated effects, such as slow excitatory postsynaptic currents (EPSCs) and the modulation of ion channel activity.[4] Its neuroprotective, anticonvulsant, and antiepileptic properties have also been documented.[1][5]

Chemical and Physical Properties

A summary of the key properties of **LY367385 hydrochloride** is provided in the table below.

Property	Value	Source
Synonyms	(S)-(+)-α-amino-4-carboxy-2-methylbenzeneacetic acid hydrochloride	
Molecular Formula	C ₁₀ H ₁₁ NO ₄ · HCl	
Molecular Weight	245.66 g/mol	
Appearance	White to off-white powder	
Purity	≥98% (HPLC)	
IC ₅₀	8.8 μM for blockade of quisqualate-induced phosphoinositide hydrolysis	[1]

Solubility Data

The choice of solvent is critical for preparing a stable and effective stock solution. The solubility of **LY367385 hydrochloride** in common laboratory solvents is summarized below.

Solvent	Maximum Concentration	Notes	Source
Water	>10 mg/mL	Can be used to make aqueous stock solutions. Some sources suggest ~20 mg/mL. [6] [7]	
DMSO	125 mg/mL (508.83 mM)	Requires sonication to fully dissolve. Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic.	[1]
1 eq. NaOH	10.46 mg/mL (50 mM)	Requires gentle warming and sonication.	

Experimental Protocols

Materials and Equipment

- **LY367385 hydrochloride** powder
- Sterile, high-purity water (e.g., Milli-Q or equivalent)
- Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator bath
- Calibrated micropipettes and sterile tips
- Sterile microcentrifuge tubes (e.g., 1.5 mL)
- Analytical balance

- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of Aqueous Stock Solution (Recommended for most patch clamp applications)

This protocol describes the preparation of a 10 mM aqueous stock solution.

- **Weighing the Compound:** Accurately weigh the desired amount of **LY367385 hydrochloride** powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 2.457 mg (Molecular Weight: 245.66 g/mol).
- **Dissolution:** Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity water. For a 10 mM solution, add 1 mL of water for every 2.457 mg of powder.
- **Mixing:** Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
- **Sonication (if necessary):** If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes.
- **Aliquotting and Storage:** Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[1]

Preparation of DMSO Stock Solution

For higher concentration stock solutions, DMSO can be used. This protocol describes the preparation of a 100 mM DMSO stock solution.

- **Weighing the Compound:** Weigh 24.57 mg of **LY367385 hydrochloride** powder.
- **Dissolution:** Add the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
- **Mixing and Sonication:** Vortex the solution vigorously. Due to the high concentration, sonication will likely be necessary to achieve complete dissolution.^[1]

- **Aliquotting and Storage:** Aliquot the DMSO stock solution into small, single-use volumes. Store at -20°C or -80°C. Be aware that DMSO freezes at a higher temperature than water (~-18.5°C).

Important Consideration for DMSO: When using a DMSO stock solution for patch clamp experiments, ensure the final concentration of DMSO in the recording chamber (bath solution) is kept to a minimum (ideally $\leq 0.1\%$) to avoid solvent effects on neuronal activity.

Application in Patch Clamp Experiments

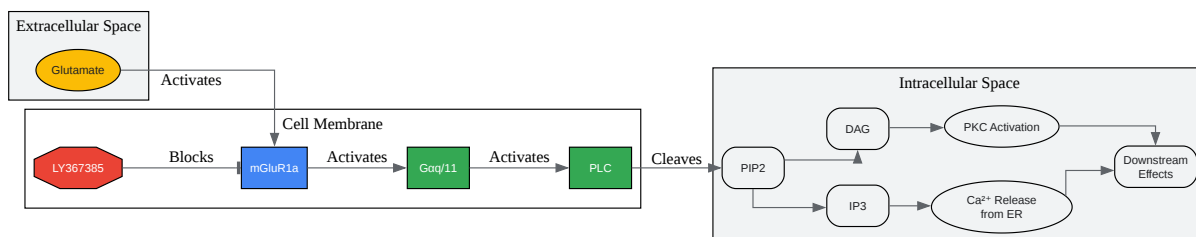
The working concentration of **LY367385 hydrochloride** in patch clamp experiments typically ranges from 10 μM to 100 μM , depending on the specific research question and preparation.[\[4\]](#)
[\[8\]](#)

- **Thawing:** On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
- **Dilution:** Dilute the stock solution into the external (bath) solution to achieve the desired final concentration. For example, to make a 100 μM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 1 μL of stock to 99 μL of external solution).
- **Application:** The working solution can be applied to the patched cell via the perfusion system.

Signaling Pathway and Experimental Workflow

mGluR1a Signaling Pathway

LY367385 acts as an antagonist at the mGluR1a receptor, which is typically coupled to $\text{G}\alpha\text{q}/11$ proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP_3) and diacylglycerol (DAG).[\[9\]](#)[\[10\]](#)[\[11\]](#) IP_3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[\[9\]](#)
[\[10\]](#)[\[11\]](#)[\[12\]](#) This signaling cascade can modulate a variety of downstream effectors, including ion channels, ultimately influencing neuronal excitability.

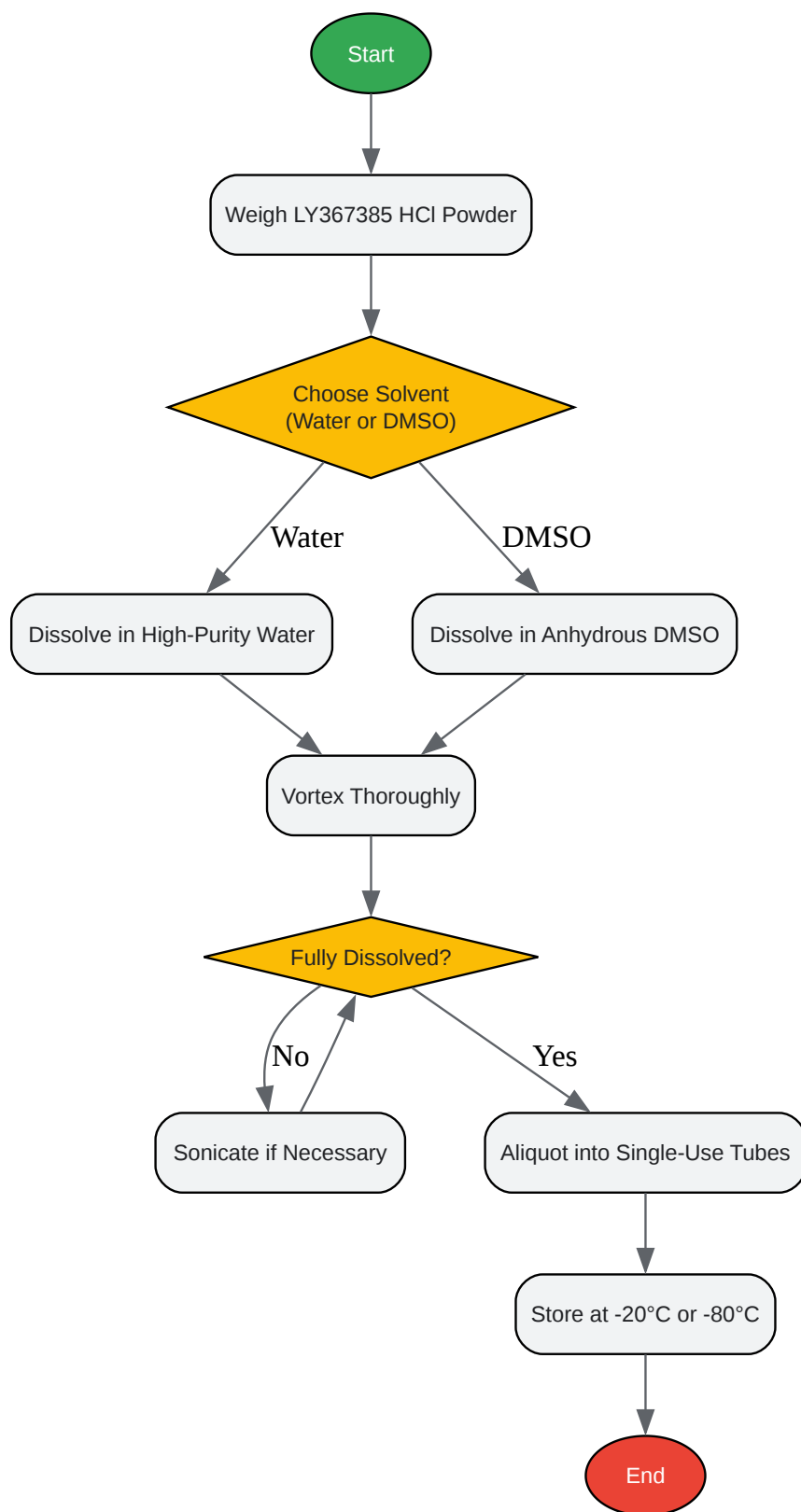


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Caption: mGluR1a signaling pathway and the antagonistic action of LY367385.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the logical flow for preparing the **LY367385 hydrochloride** stock solution.



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Caption: Workflow for preparing **LY367385 hydrochloride** stock solution.

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